sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
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Overview
Description
Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate: is a novel compound that has garnered significant attention in the scientific communityIt is particularly notable for its potential in addressing the growing threat of global antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate involves several key steps. The process typically begins with the preparation of the diazabicyclooctane core, followed by the introduction of the fluoro and oxo groups. The final step involves the sulfonation to form the sulfate ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improve the efficiency of the synthesis process. The use of automated systems also minimizes human error and enhances the reproducibility of the product .
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate involves the inhibition of specific bacterial enzymes. The compound targets the active site of these enzymes, preventing them from catalyzing essential biochemical reactions. This inhibition disrupts the bacterial cell’s metabolic processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **Sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] phosphate
- **Sodium;[(2R,5R)-2-chloro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
- **Sodium;[(2R,5R)-2-fluoro-7-hydroxy-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
Uniqueness
What sets sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate apart from similar compounds is its enhanced stability and higher potency as an enzyme inhibitor. These properties make it a more effective candidate for developing new antibiotics and other therapeutic agents .
Properties
Molecular Formula |
C6H8FN2NaO5S |
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Molecular Weight |
262.19 g/mol |
IUPAC Name |
sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1 |
InChI Key |
UIJIKXQAJBMNIR-JBUOLDKXSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
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